Cas no 58749-22-7 (Licochalcone a)

リコカルコンAは、甘草(Glycyrrhiza)由来のカルコン系フラボノイドで、抗炎症、抗酸化、抗がん作用などの生物学的活性が注目されている化合物です。化学構造的にはα,β-不飽和ケトン部位を有し、これがNF-κBやMAPKシグナル経路を調節することで、炎症性サイトカインの産生を抑制します。また、強力な抗酸化能を示し、活性酸素種(ROS)を消去する効果が報告されています。さらに、がん細胞に対してはアポトーシス誘導作用や細胞周期停止を引き起こすことが確認されており、研究用途として重要な化合物です。その高い生体適合性と多様な薬理作用から、医薬品開発や機能性食品素材としての応用が期待されています。

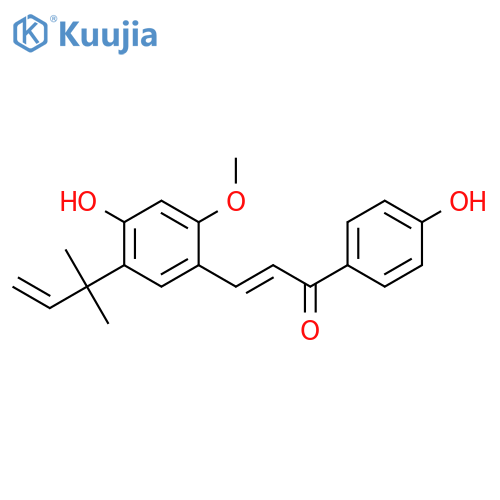

Licochalcone a structure

商品名:Licochalcone a

Licochalcone a 化学的及び物理的性質

名前と識別子

-

- Licochalcone

- LICOCHALCONE-A

- (E)-3-[5-(1,1-DIMETHYL-2-PROPENYL)-4-HYDROXY-2-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE

- (2E)-3-[5-(1,1-dimethylprop-2-en-1-yl)-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

- (E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

- Licochalcone A

- (2E)-3-[5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl]-1-(4-hdyroxyphenyl)-2-propen-1-one

- 2-Propen-1-one,3-(5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)-,(E)

- 3-Dimethylallyl-4,4'-dihydroxy-6-me

- 5-(1,1-dimethylallyl)-4,4'-dihydroxy-2-methoxychalcone

- LICOAGROCHACONE A

- Licochalcone-A,Synthetic

- 4′,4-Dihydroxy-3-α,α-dimethylallyl-6-methoxychalcone

- 3-Dimethylallyl-4,4'-dihydroxy-6-methoxychalcone

- C21H22O4

- JTV5467968

- Licochalcone-A, Synthetic

- (E)-3-[5-(1,1-dimethylallyl)-4-hydroxy-2-methoxy-phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

- 2-Propen-1-one, 3-(5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)-, (E)-

- (E)-3-[4-hydroxy-2-methoxy-5-(2-meth

- Licochalcone a

-

- MDL: MFCD01417903

- インチ: 1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+

- InChIKey: KAZSKMJFUPEHHW-DHZHZOJOSA-N

- ほほえんだ: O([H])C1C([H])=C(C(/C(/[H])=C(\[H])/C(C2C([H])=C([H])C(=C([H])C=2[H])O[H])=O)=C([H])C=1C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 338.151809g/mol

- ひょうめんでんか: 0

- XLogP3: 4.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 6

- どういたいしつりょう: 338.151809g/mol

- 単一同位体質量: 338.151809g/mol

- 水素結合トポロジー分子極性表面積: 66.8Ų

- 重原子数: 25

- 複雑さ: 488

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 23

- ひょうめんでんか: 0

- ぶんしりょう: 338.4

じっけんとくせい

- 色と性状: Yellow powder

- ゆうかいてん: 100°

- ふってん: 532.6°C at 760 mmHg

- PSA: 66.76000

- LogP: 4.46610

- ようかいせい: 使用できません

Licochalcone a セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H312-H332

- 警告文: P280

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: 36/37

- RTECS番号:UB8755000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Licochalcone a 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A341742-5mg |

(E)-3-(4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

58749-22-7 | 99% | 5mg |

$29.0 | 2025-02-19 | |

| Ambeed | A341742-10mg |

(E)-3-(4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

58749-22-7 | 99% | 10mg |

$53.0 | 2025-02-19 | |

| eNovation Chemicals LLC | D320123-50mg |

(E)-3-[5-(1,1-DIMETHYL-2-PROPENYL)-4-HYDROXY-2-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE |

58749-22-7 | 98% | 50mg |

$315 | 2024-05-24 | |

| ChemScence | CS-5603-5mg |

Licochalcone A |

58749-22-7 | 99.89% | 5mg |

$66.0 | 2022-04-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L139040-5mg |

Licochalcone a |

58749-22-7 | ≥96% | 5mg |

¥185.90 | 2023-09-02 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0855-20mg |

Licochalcone A |

58749-22-7 | 98% | 20mg |

$48 | 2023-09-20 | |

| TRC | L397710-50mg |

Licochalcone A |

58749-22-7 | 50mg |

$201.00 | 2023-05-18 | ||

| S e l l e c k ZHONG GUO | S7828-5mg |

Licochalcone A |

58749-22-7 | 99.93% | 5mg |

¥812.56 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3600-200 mg |

Licochalcone A |

58749-22-7 | 98.17% | 200mg |

¥4938.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L860570-100mg |

Licochalcone A |

58749-22-7 | >99% | 100mg |

¥4,068.00 | 2022-01-13 |

Licochalcone a サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:58749-22-7)LICOCHALCONE-A

注文番号:sfd10975

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:58749-22-7)Licochalcone a

注文番号:A902621

在庫ステータス:in Stock

はかる:100mg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 12:11

価格 ($):231.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:58749-22-7)Licochalcone A

注文番号:LE12371

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:07

価格 ($):discuss personally

Licochalcone a 関連文献

-

Cheng-Cheng Shi,Tian-Ran Chen,Qi-Hua Zhang,Ling-Hua Wei,Chao Huang,Ya-Di Zhu,Hai-Bin Liu,Ya-Kun Bai,Fang-Jun Wang,Wen-Zhi Guo,Li-Rong Zhang,Guang-Bo Ge RSC Adv. 2020 10 3626

-

2. Licochalcone A bound to bovine serum albumin: a spectroscopic, photophysical and structural studySandra Monti,Ilse Manet,Francesco Manoli,Stefano Ottani,Giancarlo Marconi Photochem. Photobiol. Sci. 2009 8 805

-

Fei Zeng,Wenxing Wu,Yiying Zhang,Xin Pan,Jinao Duan Food Funct. 2021 12 5650

-

Yufei He,Ze Wang,Weidang Wu,Ying Xie,Zihong Wei,Xiulin Yi,Yong Zeng,Yazhuo Li,Changxiao Liu RSC Adv. 2019 9 16136

-

Sarah van Dinteren,Jocelijn Meijerink,Renger Witkamp,Bo van Ieperen,Jean-Paul Vincken,Carla Araya-Cloutier Food Funct. 2022 13 12105

58749-22-7 (Licochalcone a) 関連製品

- 60-82-2(Phloretin)

- 131-53-3(Dioxybenzone)

- 131-54-4(2,2'-Dihydroxy-4,4'-dimethoxybenzophenone)

- 34221-41-5(Echinatin)

- 18493-34-0(2,4,4'-Trimethoxychalcone)

- 87-05-8(7-Ethoxy-4-methylcoumarin)

- 90-33-5(4-Methylumbelliferone)

- 90-47-1(Xanthone)

- 104236-78-4(2',4'-DIHYDROXY-2-METHOXYCHALCONE)

- 93-35-6(Umbelliferone)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:58749-22-7)LicochalconeA

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:58749-22-7)Licochalcone A

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ